molecular formula C8H14O4 B125988 Dimethyl adipate CAS No. 627-93-0

Dimethyl adipate

Cat. No.: B125988
CAS No.: 627-93-0
M. Wt: 174.19 g/mol
InChI Key: UDSFAEKRVUSQDD-UHFFFAOYSA-N
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Description

Dimethyl adipate (DMA, CAS 627-93-0) is a dibasic ester with the chemical formula $ \text{C}8\text{H}{14}\text{O}_4 $. It is synthesized via esterification of adipic acid with methanol or through catalytic ester-exchange reactions . DMA is characterized by its high solvency power, low toxicity, biodegradability, and versatility in industrial applications, including coatings, plasticizers, pharmaceuticals, and green solvents . Its physicochemical properties, such as a boiling point of 109–110°C (14 mmHg) and density of 1.062 g/cm³ (20°C), make it suitable for high-temperature processes and formulations requiring stable solvents .

Preparation Methods

Dimethyl adipate can be synthesized through several methods:

Scientific Research Applications

Cosmetic Applications

Emollient and Plasticizer :
Dimethyl adipate is widely used in cosmetic formulations as an emollient and plasticizer. Its ability to enhance the texture and spreadability of products makes it valuable in skin conditioners and creams. Studies indicate that DMA does not present safety concerns for skin sensitization at current usage levels .

Case Study :
A study assessing the safety of DMA in cosmetic products found no significant adverse effects on skin or overall health when used within recommended concentrations. The compound's low toxicity profile supports its inclusion in formulations aimed at improving skin feel and hydration.

Pharmaceutical Applications

Precursor for Active Pharmaceutical Ingredients :
this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structural properties facilitate reactions that yield complex medicinal compounds essential for therapeutic applications .

Case Study :
Research has demonstrated the effectiveness of DMA in synthesizing certain APIs through esterification reactions. The findings highlight its role in developing new medications with improved bioavailability.

Material Science Applications

Polymer Intermediate :
In materials science, this compound is utilized as a polymer intermediate, particularly in the production of polyesters. These polymers are essential for creating durable materials used in textiles, coatings, and packaging .

Table 1: Comparison of Polymer Applications Using this compound

Application TypeDescriptionBenefits
CoatingsUsed in paint formulationsEnhances durability and flexibility
TextilesIncorporated into polyester fibersImproves strength and resistance
PackagingUsed in biodegradable plasticsEnvironmentally friendly options

Agrochemical Applications

This compound is also employed in agrochemical formulations as a solvent or carrier for active ingredients. Its properties allow for effective delivery of pesticides and herbicides, enhancing their efficacy while minimizing environmental impact .

Flame Retardants and Plasticizers

Recent studies have identified this compound as a component in various flame retardants and plasticizers used in building materials. Its effectiveness as a plasticizer helps improve the flexibility and durability of these materials while adhering to safety regulations regarding harmful substances .

Mechanism of Action

The mechanism by which dimethyl adipate exerts its effects involves its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In chemical reactions, it acts as an intermediate, facilitating the formation of desired products through esterification, transesterification, and other reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Key Properties of Dimethyl Adipate and Related Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Flash Point (°C)
This compound 174.19 109–110 (14 mmHg) 8 1.062 225
Dimethyl Succinate 146.14 196–225 (mix) 16–19 1.092 103
Dimethyl Glutarate 160.17 196–225 (mix) -42 1.087 103
Diethyl Adipate 202.25 245 (1013 hPa) -19.8 1.007–1.009 >100
Dioctyl Phthalate 390.56 384 -50 0.986 207

Key Observations :

  • Volatility : DMA has a lower boiling point under reduced pressure compared to diethyl adipate (245°C at atmospheric pressure), making it more volatile in vacuum processes .
  • Density and Solvency: DMA’s higher density than diethyl adipate enhances its solvency for polar and non-polar substances, ideal for coatings and adhesives .
  • Safety : DMA’s high flash point (225°C) surpasses dimethyl succinate (103°C), reducing flammability risks .

Solvents

  • DMA : Replaces methylene chloride in chromatography due to low toxicity and comparable Rf values in blends with 1,3-dioxolane or ethyl acetate .
  • DBE Mixtures : Used as paint strippers and resin cleaners; DMA’s higher biodegradability makes it preferable in eco-friendly formulations .
  • Diethyl Adipate: Limited solvent use due to higher viscosity and lower volatility .

Plasticizers

  • DMA Derivatives : Butoxyethyl adipates show superior rheological properties in PVC composites compared to dioctyl phthalate (DOP), with higher fluidity at 170–190°C .
  • DOP : Traditional plasticizer with concerns over endocrine disruption; DMA-based alternatives are safer .

Pharmaceuticals and Cosmetics

  • DMA : Identified in Phyllanthus emblica extracts; used as an emulsifier and drug intermediate due to biocompatibility .
  • Dimethyl Succinate : Less prevalent in natural sources, limiting its use in herbal extracts .

Biological Activity

Dimethyl adipate (DMA) is an ester derived from adipic acid, widely utilized in various industrial applications, including as a plasticizer, solvent, and in the synthesis of polyesters. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the current knowledge on the biological activity of DMA, focusing on toxicological studies, metabolic pathways, and potential applications in biocatalysis.

This compound is a colorless liquid with a fruity odor. It is soluble in organic solvents but has low solubility in water. Its primary applications include:

  • Plasticizers : Enhancing flexibility and durability in plastics.
  • Solvents : Used in coatings, adhesives, and inks.
  • Intermediate : In the synthesis of polyesters and other chemicals.

Acute and Chronic Toxicity

Toxicological assessments have highlighted several key findings regarding the safety profile of DMA:

  • Inhalation Studies : A 90-day inhalation study on rats revealed that exposure to high concentrations (1000 mg/m³) led to significant degeneration of the nasal olfactory epithelium. The study indicated a No Observable Adverse Effect Level (NOAEL) of 440 mg/m³ for maternal and reproductive toxicity .
  • Developmental Toxicity : In pregnant rats exposed to DMA during gestation, maternal toxicity was observed at 440 mg/m³, while fetal malformations were noted at concentrations of 1000 mg/m³. The NOAEL for fetal toxicity was established at 440 mg/m³ .
  • Skin and Eye Irritation : DMA has been classified as a mild to severe irritant to skin and mucous membranes. Occupational exposure can cause symptoms such as blurred vision .
  • Mutagenicity : Studies indicate that DMA does not exhibit mutagenic activity in bacterial reverse mutation assays, suggesting a low potential for genetic damage .

The metabolism of this compound involves hydrolysis by carboxyesterases to form mono- and di-acids. The kinetic studies demonstrate that DMA is a more effective substrate for carboxyesterases compared to its monomethyl counterpart . This metabolic pathway is crucial for understanding its toxicity and biological effects.

Case Studies and Research Findings

Several studies have explored the implications of DMA in various biological contexts:

  • Reproductive Toxicity : In a chronic inhalation study, increased epididymal sperm counts were observed in treated male rats, indicating potential reproductive effects . However, no significant histopathological changes correlated with these findings were noted.
  • Biocatalysis Applications : Research has shown that immobilized lipase from Candida antarctica can effectively catalyze the synthesis of DMA through esterification processes. Optimal conditions for this reaction were identified using response surface methodology, achieving a conversion yield of up to 97.6% under specific conditions (temperature, enzyme concentration, time) .

Data Summary Table

Study TypeKey FindingsNOAEL/LOAEL
Inhalation ToxicityOlfactory epithelium degenerationNOAEL 440 mg/m³
Developmental ToxicityMaternal weight loss; fetal malformationsNOAEL 440 mg/m³
Skin IrritationMild to severe irritantN/A
MutagenicityNo mutagenic activity observedN/A
Reproductive EffectsIncreased epididymal sperm countsN/A

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing dimethyl adipate in biocatalytic systems?

this compound (DMA) can be synthesized via immobilized lipase-catalyzed esterification of adipic acid and methanol. Response surface methodology (RSM) is critical for optimizing parameters such as temperature (58.5°C), enzyme concentration (54.0 mg), reaction time (358 min), and substrate molar ratio (12:1 methanol:adipic acid), achieving a 97.6% conversion yield . This approach accounts for nonlinear interactions between variables, validated by an R² value of 0.9768. Enzyme kinetics follow a ping-pong bi-bi mechanism with methanol inhibition, requiring careful substrate addition protocols to mitigate rate limitations .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

¹H NMR spectroscopy (300.13 MHz) effectively distinguishes between isomers of dimethyl 3,4-di(p-anisyl)adipate. Multiplicity and chemical shift analysis (e.g., δ values in CDCl₃) provide insights into steric and electronic environments of aromatic and ester groups. Assignments must account for coupling constants and integration ratios to avoid misidentification .

Q. What toxicological models are used to assess DMA’s respiratory effects?

Inhalation studies in Sprague-Dawley rats exposed to dibasic esters (including DMA) at high concentrations (e.g., 650 µg/mL) reveal mild olfactory toxicity. Histopathological analysis of nasal epithelia and gas chromatography-mass spectrometry (GC-MS) are used to quantify deposition and metabolic byproducts .

Advanced Research Questions

Q. How do reaction thermodynamics and kinetics govern DMA hydrogenation to 1,6-hexanediol?

Hydrogenation of DMA under low-pressure conditions (e.g., 2–5 MPa H₂) requires bifunctional catalysts (e.g., Ru-Sn/TiO₂). Thermodynamic analysis reveals that equilibrium conversion is favored at higher H₂ pressures and lower temperatures (e.g., 160–200°C). Kinetic models incorporating Langmuir-Hinshelwood mechanisms account for adsorption-desorption dynamics of intermediates like methyl 6-hydroxyhexanoate . Activation energies (~65 kJ/mol) and turnover frequencies (TOF) are critical for scaling lab-scale results to continuous reactors .

Q. What catalytic strategies improve selectivity in DMA transesterification or nitrilation reactions?

  • Transesterification : Bimetallic oxides (e.g., Zn-Co-O) enhance nitrilation efficiency for adiponitrile production, achieving >90% selectivity via Lewis acid-mediated activation of DMA’s ester groups .
  • Oxidative cleavage : Non-heme iron(III) catalysts enable sustainable DMA synthesis from catechol derivatives, leveraging ligand design (e.g., tetradentate N-donors) to control redox potentials and avoid over-oxidation .

Q. How can computational modeling enhance DMA process optimization?

RSM combined with artificial neural networks (ANN) predicts optimal conditions for DMA synthesis and hydrogenation. For example, ANN models trained on datasets spanning enzyme concentrations (10–100 mg), temperatures (40–70°C), and molar ratios (4:1–16:1) reduce experimental iterations by 30–40% . Monte Carlo simulations further quantify uncertainty in kinetic parameters (e.g., KmK_m and VmaxV_{max}) derived from Michaelis-Menten plots .

Q. Methodological Resources

  • Characterization : Use EPA Method 506 for quantifying DMA and related adipates in environmental matrices via liquid-liquid extraction and GC-MS .
  • Safety protocols : Adhere to GHS guidelines for handling DMA (melting point: 10°C, flash point: 107°C) and mitigate explosion risks (LEL: 0.8%, UEL: 8.1%) .
  • Data repositories : Access phase-change and gas chromatography data for DMA via NIST Standard Reference Database 69 (subscription required) .

Properties

IUPAC Name

dimethyl hexanedioate
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InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3
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InChI Key

UDSFAEKRVUSQDD-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCCCC(=O)OC
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Molecular Formula

C8H14O4
Record name DIMETHYL ADIPATE
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DSSTOX Substance ID

DTXSID8025096
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Molecular Weight

174.19 g/mol
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Physical Description

Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid.
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Boiling Point

228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg
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Flash Point

225 °F (USCG, 1999), 107 °C, 225 °F
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Solubility

Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol)
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Density

1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063
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Color/Form

Liquid

CAS No.

627-93-0
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Melting Point

46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F
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Record name Dimethyl adipate
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

An adhesive as described in Example 2 was prepared except that 1.0 g. of PMDA, 1.5 g. of E/DMAEMA resin and an additional 4.75 g. of Piccoumaron® 410 HL were added.
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Synthesis routes and methods II

Procedure details

According to a process described in J. Org. Chem. 24, 261 (1959), methyl esters of carboxylic acid are obtained by the reaction of carboxylic acids with methanol in the presence of acetone dimethyl acetal, the dimethyl acetal acting as a hydrophilic agent and supplier of methanol. If adipic acid, methanol and acetone dimethyl acetal are reacted in a molar ratio of 4:5:8, a 94% yield of dimethyladipate is obtained. The economy of this procedure is impaired by the fact that the use of acetone dimethyl acetal increases the raw material costs, and the formation of acetone during the course of the reaction increases the amount of distillation required.
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dimethyl acetal
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Yield
94%

Synthesis routes and methods III

Procedure details

Adipic acid, obtainable as product of the oxidation of cyclohexanol/cyclohexanone by means of nitric acid, having a content of 4 ppm of nitrogen is esterified by means of an acidic ion exchanger as catalyst (Amberlite IR 120) and methanol to form dimethyl adipate. After complete esterification and removal of the ion exchanger and excess methanol, the ester is distilled (18 mbar, boiling point: 115° C.) and obtained in a purity of 99.98%. The nitrogen (N) content of the ester was 4 ppm. The dimethyl adipate is hydrogenated in the gas phase at 60 bar and 195-210° C. over a copper-comprising catalyst. The space velocity over the catalyst is 0.15 kg of ester feed/liter of catalyst per hour. The reactor is a shaft reactor preceded by a vaporizer in which the feed stream is vaporized at about 195° C. with the aid of a stream of hydrogen gas. The stream of hydrogen gas is composed of fresh gas (4.5 mol/mol of dimethyl adipate) and a recycle gas stream (about 80 mol of hydrogen/mol of feed stream). Downstream of the reactor, the gaseous mixture is cooled and liquid products are taken off. The gaseous output is recirculated by means of a recycle gas compressor. A small part of the gas stream is discharged as offgas. The dimethyl adipate conversion is about 99.9%. A little methanol was lost via the offgas stream. The collected outputs (about 30% by weight of methanol, about 68% by weight of 1,6-hexanediol, about 0.5% by weight of methyl 6-hydroxycaproate and 0.06% by weight of hexanediol ester of 6-hydroxycaproic acid, about 0.3% by weight of hexanol, 0.1% by weight of dimethyl adipate, balance in each case below 0.1% by weight) have an N content of 5 ppm and are worked up by distillation. Here, predominantly methanol is removed at temperatures at the bottom of up to 140° C. and pressures of from 1013 mbar absolute to 100 mbar over a period of one hour. The remaining bottoms (about 0.08% by weight of 1,6-hexanediol methyl adipate, 0.02% by weight of the di-1,6-hexanediol ester of adipic acid, 0.3% by weight of the 1,6-hexanediol ester of 6-hydroxycaproic acid) is fractionally distilled batchwise in a distillation column (1 m packed column, reflux ratio 5, no entry of air) at 100 mbar absolute and temperatures at the bottom of about 185° C. over a period of two hours. After removal of low boilers such as residual methanol and hexanol, 1,6-hexanediol is obtained in a distillation yield of about 90% with a purity of 99.9% and an N content of 1 ppm. The N content in the remaining bottom is 15 ppm.
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cyclohexanol cyclohexanone
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Synthesis routes and methods IV

Procedure details

Then, 59.1 g (0.405 mole) of adipic acid, 43.7 g (0.405 mole) of adiponitrile and 26.8 g (0.154 mole) of dimethyl adipate were added to the liquid distillation residue and the resulting mixture was introduced into the autoclave mentioned above. Thereafter, reaction was carried out in the same manner as above. As a result of distillation, there were obtained 120.0 g (0.851 mole) of methyl cyanovalerate and 25.6 g (0.147 mole) of dimethyl adipate (Repeated Experiment 1). Subsequently, by the same procedure as above, the same amount of adipic acid as used in Repeated Experiment 1 and adiponitrile in an amount as shown in Table 3 were added to the liquid distillation residue obtained by distilling off methyl cyanovalerate and dimethyl adipate, and the reaction and distillation were repeated (Repeated Experiments 2-5). The results are shown in Table 3.
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59.1 g
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43.7 g
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26.8 g
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Retrosynthesis Analysis

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